molecular formula C8H17NO B8648269 (1R,2S)-2-(dimethylamino)cyclohexan-1-ol

(1R,2S)-2-(dimethylamino)cyclohexan-1-ol

Cat. No. B8648269
M. Wt: 143.23 g/mol
InChI Key: UFUVLAQFZSUWHR-JGVFFNPUSA-N
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Patent
US04040813

Procedure details

A mixture of 50.0 g of cyclohexene oxide and 100 ml of 25 percent aqueous dimethylamine was heated with stirring at 145° in a small autoclave for 8 hours. While the mixture was being concentrated to dryness at 50° on a film evaporator, absolute ethanol was added periodically to aid in removal of water. The residue was distilled through a Nester-Faust spinning band column to give 53.0 g of 2-dimethylamino-1-cyclohexanol, b.p. 64.1 - 64.2/2.4 mm. The ir curve was consistent with the assigned structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH3:8][NH:9][CH3:10]>>[CH3:8][N:9]([CH3:10])[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[OH:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
100 mL
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 145° in a small autoclave for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CONCENTRATION
Type
CONCENTRATION
Details
While the mixture was being concentrated to dryness at 50° on a film evaporator, absolute ethanol
ADDITION
Type
ADDITION
Details
was added periodically
CUSTOM
Type
CUSTOM
Details
to aid in removal of water
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled through a Nester-Faust

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(C1C(CCCC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04040813

Procedure details

A mixture of 50.0 g of cyclohexene oxide and 100 ml of 25 percent aqueous dimethylamine was heated with stirring at 145° in a small autoclave for 8 hours. While the mixture was being concentrated to dryness at 50° on a film evaporator, absolute ethanol was added periodically to aid in removal of water. The residue was distilled through a Nester-Faust spinning band column to give 53.0 g of 2-dimethylamino-1-cyclohexanol, b.p. 64.1 - 64.2/2.4 mm. The ir curve was consistent with the assigned structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH3:8][NH:9][CH3:10]>>[CH3:8][N:9]([CH3:10])[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[OH:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
100 mL
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 145° in a small autoclave for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CONCENTRATION
Type
CONCENTRATION
Details
While the mixture was being concentrated to dryness at 50° on a film evaporator, absolute ethanol
ADDITION
Type
ADDITION
Details
was added periodically
CUSTOM
Type
CUSTOM
Details
to aid in removal of water
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled through a Nester-Faust

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(C1C(CCCC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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